molecular formula C12H24ClN3O3 B567434 (R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride CAS No. 1217825-46-1

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B567434
CAS No.: 1217825-46-1
M. Wt: 293.792
InChI Key: LBCLBCRUJZYOOS-SBSPUUFOSA-N
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Description

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride ( 1217825-46-1) is a chiral piperazine derivative offered for biochemical research. The compound has a molecular formula of C 12 H 24 ClN 3 O 3 and a molecular weight of 293.79 g/mol . As a building block in medicinal chemistry, this molecule features a piperazine core that is both Boc-protected and dimethylcarbamoyl-functionalized. Such structures are of high value in pharmaceutical development and chemical synthesis, particularly for constructing more complex molecules with specific stereochemistry. Precise handling and storage are required: this product should be kept under an inert atmosphere at 2-8°C to ensure stability . Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

tert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCLBCRUJZYOOS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662671
Record name tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217825-46-1
Record name tert-Butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Protection and Carbamoylation Sequence

A widely adopted strategy involves sequential protection of the piperazine nitrogen followed by carbamoylation. The tert-butoxycarbonyl (Boc) group is introduced first to protect the primary amine, enabling selective functionalization at the secondary amine position.

Step 1: Boc Protection of Piperazine
Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under alkaline conditions (e.g., triethylamine or sodium hydroxide). This step typically achieves >95% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1: Solvent Impact on Carbamoylation Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Acetonitrile2568898
DCM25127895
THF4088297

Data adapted from azidoacrylamide coupling studies and piperazine derivatization protocols. Acetonitrile outperforms DCM due to superior solvation of polar intermediates.

Base Selection

Strong bases (e.g., NaOH) risk Boc group cleavage, whereas mild bases like K₂CO₃ maintain integrity. Triethylamine is avoided due to competing side reactions with dimethylcarbamoyl chloride.

Stereochemical Control

Chiral Resolution Techniques

The (R)-configuration is achieved via:

  • Chiral Auxiliaries : Use of (R)-Boc-piperazine precursors synthesized via enzymatic resolution or asymmetric hydrogenation.

  • Dynamic Kinetic Resolution : Employing palladium catalysts in tandem with chiral ligands to bias the reaction pathway.

Table 2: Enantiomeric Excess (ee) Across Methods

Methodee (%)Yield (%)
Enzymatic Resolution9965
Asymmetric Hydrogenation9585
Dynamic Kinetic Resolution9878

Enzymatic methods, while high in ee, suffer from lower yields compared to catalytic approaches.

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces reaction times by 40% compared to batch processes. Key parameters:

  • Residence Time : 30 minutes at 50°C.

  • Solvent : Supercritical CO₂ enables facile product separation.

Purification Protocols

Crystallization Optimization :

  • Anti-Solvent Addition : Gradual introduction of n-hexane to ethanolic solutions yields monodisperse crystals with 99.5% purity.

  • Recrystallization Solvents : Ethyl acetate/hexane (1:3 v/v) effectively removes residual dimethylcarbamoyl chloride.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct signals at δ 1.45 (Boc tert-butyl), δ 3.15 (N-methyl), and δ 4.20 (piperazine CH₂).

  • HPLC : Chiral stationary phases (e.g., Chiralpak IC) confirm ee >98%.

Challenges and Mitigation Strategies

Boc Group Stability

Exposure to acidic conditions during hydrochloride formation risks Boc cleavage. Buffered HCl (pH 4–5) in ethanol mitigates this.

Byproduct Formation

Trace N-methylpiperazine is detected (<0.5%) due to over-carbamoylation. Silica gel chromatography (hexane/ethyl acetate) achieves complete removal.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates carbamoylation, achieving 90% yield with 50% energy reduction.

Biocatalytic Approaches

Immobilized lipases catalyze enantioselective amidation, offering a greener alternative to traditional methods .

Chemical Reactions Analysis

®-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This

Biological Activity

(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS Number: 1217825-46-1) is a compound with significant biological activity, particularly in the context of cancer research. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

PropertyValue
Molecular FormulaC₁₂H₂₄ClN₃O₃
Molecular Weight293.79 g/mol
IUPAC Nametert-butyl (2R)-2-(dimethylcarbamoyl)piperazine-1-carboxylate; hydrochloride
LogP1.352
PSA (Polar Surface Area)61.88 Ų

The compound exhibits pro-apoptotic activity across various cancer cell lines, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and solid tumors. It functions as an autophagy inhibitor , impairing the fusion of autophagosomes with lysosomes, which is crucial for cellular degradation processes. This dual action enhances its efficacy against cancer cells by promoting apoptosis while simultaneously blocking survival pathways associated with autophagy .

Anti-Cancer Properties

Research indicates that this compound has demonstrated effectiveness in:

  • Inducing Apoptosis : The compound has been shown to activate apoptotic pathways in various cancer models, leading to cell death.
  • Inhibiting Autophagy : By disrupting autophagic flux, it increases the sensitivity of cancer cells to chemotherapy agents .

Case Studies

  • Hematological Cancer Cells : In studies involving ex-vivo CLL cells, the compound exhibited significant pro-apoptotic effects, highlighting its potential as a therapeutic agent for blood cancers .
  • Solid Tumor Cell Lines : The compound was tested on a range of solid tumor cell lines, demonstrating its ability to inhibit cell proliferation and induce cell death through both apoptosis and autophagy inhibition .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, hybrid molecules combining microtubule-targeting properties with autophagy inhibition have been developed, suggesting a promising avenue for future drug design .

Comparison with Similar Compounds

Enantiomeric Variants

  • (S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217706-03-0):
    • The S-enantiomer shares identical functional groups but differs in stereochemistry.
    • Price : USD 268/100mg , significantly higher than the R-form (USD 102/250mg) , suggesting enantiomer-specific demand in asymmetric synthesis or drug development.
    • Applications : Enantiomers often exhibit divergent biological activities; for instance, one may act as a drug candidate while the other is inactive or toxic .

Substituent Variants

  • (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217826-94-2):

    • Replaces dimethylcarbamoyl with a methylcarbamoyl group.
    • Molecular weight : 279.76 g/mol (vs. 293.79 for the dimethyl variant) .
    • Reduced steric bulk may alter binding affinity in receptor-ligand interactions.
  • (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride (CAS: 955979-06-3):

    • Features an isopropyl group instead of dimethylcarbamoyl.
    • Price : USD 188/1g , lower than the dimethylcarbamoyl variant, reflecting simpler synthesis or higher availability.
    • Increased hydrophobicity may enhance membrane permeability but reduce solubility .

Positional Isomers and Functional Group Modifications

  • tert-Butyl 4-methylpiperazine-1-carboxylate (CAS: 175136-54-6):

    • Substitutes a methyl group at the 4-position instead of 2-position.
    • Synthesis : Requires regioselective protection, differing from the 2-substituted target compound .
    • Altered spatial arrangement impacts hydrogen-bonding networks and crystallinity .
  • (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1251903-83-9):

    • Contains two carboxylate groups (tert-butyl and methyl).
    • Molecular formula : C₁₁H₂₁ClN₂O₄ (vs. C₁₂H₂₄ClN₃O₃ for the target compound) .
    • Enhanced polarity from dual carboxylates may improve aqueous solubility but complicate synthetic routes .

Structural and Functional Analysis

Hydrogen Bonding and Polarity

The dimethylcarbamoyl group in the target compound introduces two hydrogen-bond acceptors (C=O and N(CH₃)₂), enhancing interactions with biological targets compared to non-polar substituents (e.g., isopropyl or phenyl) . In contrast, tert-butyl 2-phenylpiperazine-1-carboxylate (CAS: 859518-32-4) has a hydrophobic phenyl group, favoring lipid bilayer penetration but reducing solubility .

Stereochemical Impact

The (R)-configuration is critical for activity in chiral environments. For example, (R)-tert-Butyl 2-propylpiperazine-1-carboxylate (CAS: 1212252-88-4) and its (S)-enantiomer (CAS: 928025-58-5) exhibit distinct pharmacological profiles due to spatial orientation .

Q & A

Q. What are the standard protocols for synthesizing (R)-tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride?

The synthesis involves sequential protection and functionalization steps:

  • Step 1 : Protect the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine as a base at 0–25°C for 4–6 hours .
  • Step 2 : Introduce the dimethylcarbamoyl group via coupling reagents (e.g., HATU or DCC) in DCM or ethyl acetate at 10–65°C for 12–24 hours .
  • Step 3 : Hydrochloride salt formation by treating with HCl in diethyl ether or methanol .
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) yields >95% purity .

Key Parameters :

ParameterOptimal Range
Temperature0–65°C
Reaction Time4–24 hours
SolventDCM, Ethyl Acetate

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and Boc group retention. For example, the tert-butyl group shows a singlet at ~1.4 ppm .
  • HPLC with Chiral Columns : Determines enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • X-ray Crystallography : Resolves absolute configuration using SHELXL ( ). Unit cell parameters and hydrogen bonding patterns ( ) confirm molecular packing .

Q. What storage conditions ensure the compound’s stability?

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Avoid repeated freeze-thaw cycles; prepare aliquots in anhydrous DMSO (stable for 6 months at -80°C) .

Q. What are the primary biological targets of this piperazine derivative?

Piperazine derivatives modulate neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes (e.g., kinases, proteases) due to their nitrogen-rich scaffold. Specific targets are inferred from structural analogs in and .

Advanced Research Questions

Q. How can reaction yields be optimized for the dimethylcarbamoyl coupling step?

  • Solvent Optimization : Replace DCM with THF to enhance nucleophilicity of the piperazine amine ( ).
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoyl transfer .
  • Real-Time Monitoring : Track progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) or in situ IR for carbonyl group formation (~1680 cm⁻¹) .

Q. What strategies mitigate racemization during synthesis to preserve the (R)-configuration?

  • Low-Temperature Reactions : Conduct coupling steps at 0–10°C to minimize epimerization .
  • Chiral Auxiliaries : Use (R)-BINOL-based catalysts to retain stereochemistry .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize intermediate salts (e.g., with L-tartaric acid) to enrich enantiopurity .

Q. How do crystallographic techniques resolve ambiguities in hydrogen bonding networks?

  • SHELX Refinement : Apply SHELXL’s TWIN and HKLF 5 commands for twinned crystals (common in piperazine derivatives) .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using WinGX’s PLATON package ( ) to identify packing anomalies .

Q. How to address discrepancies in biological activity data across studies?

  • Purity Validation : Re-analyze compound batches via LC-MS to rule out degradation products (e.g., Boc deprotection) .
  • Receptor Binding Assays : Compare IC₅₀ values using standardized protocols (e.g., radioligand displacement for GPCRs) .
  • Meta-Analysis : Cross-reference structural analogs () to identify substituent-dependent activity trends .

Methodological Considerations

Q. What computational tools predict the compound’s solubility and bioavailability?

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (~2.1 for the free base) .
  • Solubility Parameters : Hansen solubility parameters (δD, δP, δH) correlate with experimental data in DMSO or ethanol .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variable Substituents : Modify the dimethylcarbamoyl group (e.g., replace with acetyl or sulfonamide) .
  • Biological Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) or bacterial strains (MIC assays) .
  • Data Analysis : Apply multivariate regression to link substituent electronic effects (Hammett σ) to activity .

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